N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2,3-dioxo-1H-indole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-13-11-8-10(6-7-12(11)15-14(13)18)21(19,20)16-9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPAKCGQCUMCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191897 | |
| Record name | N-Cyclohexyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451460-02-9 | |
| Record name | N-Cyclohexyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451460-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide typically involves the reaction of cyclohexylamine with 2,3-dioxoindoline-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, which can be further utilized in various chemical processes and applications .
Scientific Research Applications
Medicinal Chemistry
N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide has been investigated for its potential as a therapeutic agent in various diseases. Its structural properties suggest that it may interact with specific biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by modulating cell cycle progression.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Related Compound | HeLa (Cervical Cancer) | 8.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria positions it as a candidate for further development in treating infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 16 |
Cancer Treatment
The ability of this compound to induce apoptosis and inhibit tumor growth makes it a promising candidate for cancer therapy. Ongoing studies aim to elucidate its efficacy in vivo and its potential side effects.
Infection Control
Given its antimicrobial properties, this compound may be developed into a treatment for bacterial infections, especially those resistant to conventional antibiotics.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- A study published in Medicinal Chemistry evaluated the anticancer properties of sulfonamide derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines.
- Research focusing on antimicrobial efficacy revealed that the compound exhibited low MIC values against common pathogens, suggesting its potential as an alternative antibiotic agent.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. This inhibition can lead to various biological effects, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations: Dioxoindoline vs. Dihydroindole
A key distinction lies in the oxidation state of the indole core. While the target compound contains a 2,3-dioxoindoline moiety, analogs such as 1-[4-(azepan-1-yl)-4-oxobutanoyl]-N-cycloheptyl-2,3-dihydro-1H-indole-5-sulfonamide (F325-1611) retain a 2,3-dihydroindole structure.
Substituent Modifications
Cyclohexyl vs. Cycloheptyl Groups
Replacing the cyclohexyl group in the target compound with a cycloheptyl substituent (as in F325-1611) increases molecular weight (475.65 g/mol vs. 308.36 g/mol) and lipophilicity. The larger cycloheptyl group may sterically hinder interactions with biological targets but improve membrane permeability .
Heterocyclic Additions
The compound N-cyclohexyl-N-[(furan-2-yl)methyl]-3,3-dimethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide () incorporates a furan-2-ylmethyl group and a pyrrolidin-1-yl moiety. These substituents introduce hydrogen-bonding capacity and conformational rigidity, which could enhance target specificity but reduce metabolic stability compared to the simpler cyclohexyl-dioxoindoline structure .
Physicochemical Properties
Its calculated heat capacity (Cp,gas) ranges from 343.13 to 430.98 J/mol×K, suggesting that cyclohexyl derivatives generally exhibit moderate thermal stability. The trifluoroacetamide group in this analog contrasts with the sulfonamide in the target compound, highlighting differences in polarity and acidity .
Tabulated Comparison of Key Compounds
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide (451460-02-9) | C₁₄H₁₆N₂O₄S | 308.36 | 2,3-Dioxoindoline | Cyclohexyl-sulfonamide |
| 1-[4-(azepan-1-yl)-4-oxobutanoyl]-N-cycloheptyl-2,3-dihydro-1H-indole-5-sulfonamide (F325-1611) | C₂₅H₃₇N₃O₄S | 475.65 | 2,3-Dihydroindole | Cycloheptyl-sulfonamide, azepan-1-yl-oxobutanoyl |
| N-cyclohexyl-N-[(furan-2-yl)methyl]-3,3-dimethyl-... (Not Available) | Not Provided | Not Provided | 2,3-Dihydroindole | Furan-2-ylmethyl, pyrrolidin-1-yl, dimethyl |
| N-Cyclohexyl-2,2,2-trifluoro-N-methylacetamide (Not Available) | C₉H₁₄F₃NO | 209.21 | Acetamide | Cyclohexyl, trifluoro, methyl |
Implications of Structural Differences
- Bioavailability : The lower molecular weight of this compound (308.36 g/mol) suggests better bioavailability compared to bulkier analogs like F325-1611 (475.65 g/mol) .
- Electrophilicity : The dioxoindoline core may enhance reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) compared to dihydroindole analogs .
- Solubility : Polar sulfonamide groups in the target compound likely improve aqueous solubility relative to the trifluoroacetamide derivative .
Biological Activity
N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive examination of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step chemical process that integrates cyclization and sulfonamide formation. The compound can be synthesized from readily available precursors through acid-catalyzed reactions. For example, the use of isatoic anhydride in the presence of secondary amines has been reported to yield various derivatives with enhanced biological activities .
Synthesis Methodology
-
Starting Materials :
- Isatoic anhydride
- Cyclohexylamine
- Sulfonyl chloride
-
Procedure :
- Combine isatoic anhydride with cyclohexylamine under reflux conditions.
- Add sulfonyl chloride to the reaction mixture to form the sulfonamide linkage.
- Purify the resultant compound through crystallization or chromatography.
Anticancer Activity
This compound has demonstrated significant anticancer properties in various studies. It has been evaluated against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and C32 (melanoma).
Key Findings:
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key regulatory proteins such as P53 and BAX. It has been shown to decrease histone H3 expression and alter the BCL-2/BAX ratio favoring apoptosis .
- IC50 Values : In vitro assays indicated that the compound exhibits low toxicity towards non-cancerous cells (HFF-1) at concentrations up to 100 µM while remaining effective against cancer cells at lower concentrations .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The compound shows promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate moderate antibacterial activity; however, modifications to the phenolic group significantly affect potency .
- Bactericidal Properties : The compound exhibits bactericidal effects rather than merely bacteriostatic ones, making it a candidate for further development as an antibacterial agent .
Case Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical study involving xenograft models of human tumors, this compound was administered to evaluate its therapeutic potential. Results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents.
Case Study 2: Antimicrobial Activity Assessment
A comparative study assessed the antimicrobial activity of this compound against various strains of bacteria. The results demonstrated that this compound exhibited superior activity compared to traditional antibiotics in several cases, suggesting its potential as an alternative treatment option for resistant infections.
Q & A
Basic Questions
Q. What established synthetic routes are available for N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sulfonylation of 2,3-dioxoindoline precursors using cyclohexylamine derivatives. Key steps include coupling the sulfonamide group at the 5-position of the indoline core. Reaction optimization may involve adjusting solvents (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., triethylamine). For example, analogous sulfonamide syntheses use NaOCl or formaldehyde to facilitate cyclization . Yield improvements can be achieved via iterative pH control (e.g., maintaining pH 10–12 during sulfonylation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclohexyl and sulfonamide moieties. Key markers include:
- ¹H NMR : Cyclohexyl protons (δ 1.2–1.8 ppm, multiplet) and aromatic indoline protons (δ 7.2–8.0 ppm).
- ¹³C NMR : Carbonyl groups (δ 170–180 ppm) and sulfonamide sulfur-linked carbons (δ 50–60 ppm).
- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) . Mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (observed in structurally similar sulfonamides) . Store in a cool, dry place away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Waste disposal should follow institutional guidelines for sulfonamide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
- Standardize assays : Use validated cell lines (e.g., HEK293 or HepG2) and control compounds.
- Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple replicates.
- Meta-analysis : Compare data across studies using statistical tools (ANOVA, t-tests) and report confidence intervals . Triangulate findings with structural analogs (e.g., sulfonamide derivatives in ) to identify activity trends.
Q. What computational methods are suitable for elucidating the mechanism of action of this compound at the molecular level?
- Methodological Answer : Molecular docking (AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculations (using Gaussian or ORCA) analyze electronic properties influencing reactivity. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-protein complexes over time (≥100 ns). Validate predictions with mutagenesis studies or X-ray crystallography .
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Derivatization : Modify the cyclohexyl group (e.g., substituents at C4) or indoline core (e.g., halogenation at C6).
- Bioactivity screening : Test analogs against target enzymes (e.g., COX-2 or carbonic anhydrase) using fluorometric assays.
- QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors (logP, polar surface area) with activity data . Prioritize derivatives with >50% activity improvement over the parent compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
